molecular formula C11H12BrF3O B7975369 1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene

1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene

Cat. No.: B7975369
M. Wt: 297.11 g/mol
InChI Key: MNKXGROPZSPYGY-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trifluorobutoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene typically involves the bromination of 2-methyl-4-(4,4,4-trifluorobutoxy)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted benzene derivatives.

    Oxidation Reactions: Aldehydes, ketones, or carboxylic acids.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.

    Pathways Involved: The exact pathways depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

  • 1-Bromo-2-methyl-4-(trifluoromethyl)benzene
  • 1-Bromo-4-methyl-2-(trifluoromethyl)benzene
  • 2-Bromo-5-fluorobenzotrifluoride

Comparison: 1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene is unique due to the presence of the trifluorobutoxy group, which imparts distinct chemical properties compared to other similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specific applications .

Properties

IUPAC Name

1-bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3O/c1-8-7-9(3-4-10(8)12)16-6-2-5-11(13,14)15/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKXGROPZSPYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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